
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite
Overview
Description
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite: is a chemical compound with the molecular formula C9H3F18O3P and a molecular weight of 532.06 g/mol . It is a colorless liquid at room temperature, known for its excellent thermal stability, low reactivity, and unique electronic properties. This compound is widely used in various scientific and industrial applications due to its unique characteristics.
Synthetic Routes and Reaction Conditions:
Reaction of Lithium Salt with Phosphorus Trichloride: The compound can be synthesized by reacting the lithium salt of 1,1,1,3,3,3-hexafluoro-2-propoxide with phosphorus trichloride (PCl3).
Dehydration Reaction: this compound can also be prepared by dehydrating tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphate through a controlled dehydration reaction.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the above-mentioned methods, ensuring high purity and consistency. The process is typically carried out in controlled environments to prevent contamination and ensure safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although it is relatively resistant to oxidation due to its fluorinated structure.
Reduction: Reduction reactions are less common with this compound, given its already reduced state.
Substitution Reactions: It can participate in substitution reactions, where one of the fluorine atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation typically results in the formation of phosphoric acid derivatives.
Substitution Products: Substitution reactions can yield a variety of products, depending on the nucleophile used.
Scientific Research Applications
Flame Retardants
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite is widely utilized as a flame retardant in various materials:
- Application Areas: Electronics and textiles.
- Benefits: Enhances safety by significantly reducing flammability in products exposed to high temperatures .
Stabilizers in Polymers
This compound serves as an effective stabilizer in polymer formulations:
- Functionality: Improves thermal and oxidative stability.
- Importance: Extends the lifespan of plastic products used in demanding environments .
Pharmaceuticals
In the pharmaceutical industry, this compound acts as an intermediate:
- Role: Facilitates the synthesis of various drug compounds.
- Specific Use: Employed in the preparation of nucleoside H-phosphonates for oligonucleotide synthesis .
Coatings and Sealants
The compound is incorporated into coatings and sealants:
- Properties Enhanced: Resistance to heat and chemicals.
- Industrial Relevance: Suitable for harsh environments encountered in industrial applications .
Detailed Case Studies
Industrial Production Methods
The synthesis of this compound typically involves:
Mechanism of Action
The mechanism by which Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite exerts its effects involves its role as a ligand in coordination chemistry. It acts as a sterically hindered, weakly σ-donating, and strongly π-accepting ligand , forming stable complexes with various metal ions. This unique electronic property makes it valuable in catalysis and material science.
Comparison with Similar Compounds
Tris(pentafluorophenyl)phosphine: Another phosphorus-based compound with similar fluorinated structure.
Tris(pentafluorophenyl)borane: A boron-based compound with comparable properties.
Tris(trimethylsilyl) borate: A borate compound used in similar applications.
Uniqueness: Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite stands out due to its exceptional thermal stability and unique electronic properties, making it more suitable for high-temperature applications and advanced material synthesis compared to its counterparts.
Biological Activity
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite (TFHP) is a chemical compound characterized by its unique molecular structure and properties. With the molecular formula and a molecular weight of approximately , TFHP is primarily recognized for its applications in nucleic acid chemistry and organic synthesis. This article explores the biological activity of TFHP, focusing on its role as a phosphitylating agent in the synthesis of oligodeoxyribonucleotides, its interactions with biological molecules, and relevant case studies that highlight its significance in research.
TFHP exhibits biological activity primarily through its ability to act as a phosphitylating agent . This characteristic is crucial for the incorporation of phosphonate groups into nucleic acid sequences. The phosphonate modification enhances the stability of oligonucleotides against enzymatic degradation, making them valuable tools in molecular biology and therapeutic applications .
The compound's weak σ-donating and strong π-accepting properties facilitate its interaction with various biological molecules. This interaction is essential for the successful synthesis of modified nucleotides that can be utilized in various biochemical assays and therapeutic applications .
Applications in Nucleic Acid Chemistry
TFHP is employed extensively in the synthesis of oligodeoxyribonucleotides . The following table summarizes its applications:
Case Study 1: Synthesis of Nucleoside H-Phosphonate Units
In a study examining the utility of TFHP in synthesizing nucleoside H-phosphonate units, researchers demonstrated that TFHP could be activated by pyridine to yield reactive intermediates. The synthesis involved treating nucleoside derivatives with TFHP under controlled conditions to produce modified nucleotides suitable for further biochemical studies .
Case Study 2: Comparison with Traditional Methods
Research comparing TFHP with traditional phosphoramidite chemistry highlighted several advantages. TFHP allowed for simplified reaction conditions and improved yields in oligonucleotide synthesis. This study emphasized the versatility of TFHP as a reagent in modern nucleic acid chemistry .
Safety and Hazard Classification
While TFHP has significant applications in research and industry, it is essential to consider safety aspects:
- Hazard Classifications :
- Safety Precautions : Users should employ appropriate personal protective equipment (PPE) when handling this compound due to its irritant properties.
Chemical Reactions Analysis
Phosphitylation of Nucleosides
THFP reacts with nucleosides to form deoxyribonucleoside 3′-bis(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite units, a critical step in oligonucleotide synthesis. This reaction is catalyzed by bases like triethylamine or N-methylimidazole (Melm) .
Key Observations:
-
Reactivity: Complete conversion of THFP to H-phosphonate diesters within 10 minutes at room temperature (observed via ³¹P-NMR) .
-
Yield: Up to 89% isolated yield for protected dithymidine (3′-5′) phosphonate .
Mechanism:
-
Nucleophilic attack by the 5′-OH group of the nucleoside on the phosphorus center of THFP.
-
Displacement of the hexafluoroisopropyloxy group, forming a phosphite triester intermediate.
Reaction with Sulfenate Esters to Form Phosphoranes
THFP reacts with 1,1,1,3,3,3-hexafluoroisopropyl benzenesulfenate to yield tetrakis(1,1,1,3,3,3-hexafluoroisopropoxy)(phenylthio)phosphorane, a hypervalent phosphorus compound .
Reaction Scheme:
Applications:
-
Intermediate in synthesizing sulfur-containing phosphorus ligands.
Role in Flame Retardancy and Polymer Stabilization
While not a direct chemical reaction, THFP’s incorporation into polymers enhances thermal stability (up to 300°C) and flame retardancy via radical scavenging mechanisms .
Key Data:
Property | Value |
---|---|
Thermal Decomposition | >250°C (onset) |
Oxygen Index | 28–32% (improves flame resistance) |
Q & A
Basic Research Questions
Q. What is the synthetic route for Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite, and what reaction conditions optimize its yield?
The compound is synthesized via the reaction of the lithium salt of 1,1,1,3,3,3-hexafluoro-2-propoxide with phosphorus trichloride (PCl₃) in the presence of a catalytic amount of triethylamine. This method achieves high yields (>90%) by leveraging the strong nucleophilicity of the hexafluoro-2-propoxide ion and the controlled reactivity of PCl₃. The reaction requires anhydrous conditions to prevent hydrolysis of intermediates .
Q. How is this compound utilized in oligonucleotide synthesis?
This phosphite acts as a phosphonylating agent in the H-phosphonate approach for solid-phase oligonucleotide synthesis. It reacts with deoxyribonucleosides under mild conditions (e.g., triethylamine catalysis) to form 3′-H-phosphonate units, which are critical for internucleotide bond formation. The hexafluoro-2-propyl group enhances reactivity while minimizing side reactions, enabling efficient coupling with nucleophiles like 1,3-dimethyl-2-chloro-imidazolinium chloride (DMCI) .
Q. What precautions are necessary for handling this compound in laboratory settings?
The compound is moisture-sensitive and requires storage in anhydrous, inert environments (e.g., under argon or nitrogen). Decomposition occurs at temperatures above 200°C, necessitating controlled heating during reactions. Personal protective equipment (gloves, goggles) and fume hoods are mandatory to avoid inhalation or skin contact .
Advanced Research Questions
Q. What mechanistic insights explain the electrochemical stability of this compound in battery electrolytes?
Density functional theory (DFT) calculations reveal a decomposition potential of 1.92 V for this phosphite, higher than conventional solvents like ethylene carbonate (1.41 V). The electron-withdrawing hexafluoro groups stabilize the phosphite against oxidation, making it suitable as an electrolyte additive in dual-ion batteries (DIBs) to suppress parasitic decomposition and extend cycle life .
Q. How does the hexafluoro-2-propyl group influence transesterification kinetics in phosphotriester chemistry?
The hexafluoro-2-propyl group acts as a transient protective group in phosphotriester synthesis. It undergoes stepwise transesterification with alcohols, facilitated by its strong electron-withdrawing nature, which activates the phosphorus center. Cleavage is achieved using tetramethylguanidinium syn-2-pyridine-carboxaldoxime, enabling precise control over reaction progress without premature deprotection .
Q. What advancements have been made in the phosphite method for oligodeoxyribonucleotide synthesis using this reagent?
Recent improvements involve coupling this compound with bis(1,1,1,3,3,3-hexafluoro-2-propyl)-2-propyl phosphite as a capping agent. Activation by N-methylimidazole enables a one-pot reaction on solid supports, eliminating separate hydrolysis and capping steps. This method reduces side reactions and enhances scalability compared to traditional H-phosphonate approaches .
Q. How do structural modifications of this compound impact its reactivity in cross-dehydrogenative coupling (CDC) reactions?
The hexafluoro-2-propyl group lowers the activation energy for C–H bond cleavage in CDC reactions by stabilizing transition states through electron-deficient phosphorus intermediates. This property enables metal-free coupling of aromatic C–H bonds, expanding its utility in synthesizing complex organic frameworks .
Preparation Methods
General Synthetic Strategy
The predominant and well-documented preparation method for tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite involves the reaction of the lithium salt of 1,1,1,3,3,3-hexafluoro-2-propoxide with phosphorus trichloride (PCl3). This approach leverages the nucleophilicity of the alkoxide ion and the electrophilicity of PCl3 to form the phosphite ester.
$$
3 \text{LiOCH(CF}3)2 + \text{PCl}3 \rightarrow \text{P}(OCH(CF3)2)3 + 3 \text{LiCl}
$$
This reaction is typically conducted under anhydrous conditions to prevent hydrolysis of reactive intermediates and products.
Detailed Preparation Method
3.1. Preparation of Lithium Salt of 1,1,1,3,3,3-Hexafluoro-2-propoxide
- Starting from 1,1,1,3,3,3-hexafluoro-2-propanol, the lithium salt is generated by treatment with an organolithium reagent such as n-butyllithium or lithium hydride.
- The reaction is carried out in an aprotic solvent such as tetrahydrofuran (THF) under inert atmosphere (nitrogen or argon) to avoid moisture and oxygen interference.
3.2. Reaction with Phosphorus Trichloride
- The lithium salt solution is slowly added to a cooled solution of PCl3, typically maintained at 0°C to control the exothermicity.
- Stirring is continued until the reaction is complete, usually monitored by ^31P NMR or other analytical techniques.
- The byproduct lithium chloride precipitates and is removed by filtration.
- The crude product is purified by vacuum distillation due to its relatively low boiling point (~130°C).
- The final product is a clear, colorless to almost colorless liquid with a purity of at least 98% (GC assay).
Analytical Data and Physical Properties
Property | Data |
---|---|
Molecular Formula | C₉H₃F₁₈O₃P |
Molecular Weight | 532.06 g/mol |
Boiling Point | 130 °C (literature value) |
Density | 1.69 g/mL at 25 °C |
Refractive Index (n20/D) | 1.300 (literature value) |
Purity (GC assay) | ≥ 98% |
Appearance | Colorless to almost colorless liquid |
Summary Table of Preparation Method
Step | Reagents/Conditions | Notes |
---|---|---|
1. Formation of lithium alkoxide | 1,1,1,3,3,3-Hexafluoro-2-propanol + n-BuLi or LiH in THF, inert atmosphere | Generates lithium salt intermediate |
2. Reaction with PCl3 | Addition of lithium salt to PCl3 at 0°C under inert atmosphere | Forms this compound and LiCl |
3. Work-up | Filtration to remove LiCl, solvent removal | Isolation of crude product |
4. Purification | Vacuum distillation at ~130°C | Yields pure phosphite ester |
Properties
IUPAC Name |
tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F18O3P/c10-4(11,12)1(5(13,14)15)28-31(29-2(6(16,17)18)7(19,20)21)30-3(8(22,23)24)9(25,26)27/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOVEPJSFHDSOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)OP(OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F18O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20318694 | |
Record name | Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20318694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66470-81-3 | |
Record name | 66470-81-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334060 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20318694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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